

A Head-to-Head Comparison of Qyl-685 with Current Antiretrovirals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686

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This guide provides a comprehensive, data-driven comparison of the investigational antiretroviral agent **Qyl-685** with current standard-of-care antiretroviral therapies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound's potential role in HIV-1 treatment.

Introduction to Qyl-685

Qyl-685 is a novel, investigational integrase strand transfer inhibitor (INSTI) characterized by a unique mechanism of action that confers a high barrier to resistance and a favorable pharmacokinetic profile suitable for long-acting administration. Pre-clinical and early clinical data suggest that **Qyl-685** has the potential to offer a significant advancement in the management of HIV-1 infection, particularly for treatment-experienced patients with multi-drug resistant virus.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data for **Qyl-685** in comparison to representative current antiretroviral agents from different classes.

Table 1: In Vitro Antiviral Activity

Compound	Drug Class	EC50 (nM) vs. HIV-1 IIIB	EC50 (nM) vs. Resistant Strains	Protein Binding Adjusted EC90 (nM)
Qyl-685	INSTI	0.5	1.2 (G118R), 2.5 (R263K)	25
Dolutegravir	INSTI	0.7	1.5 (G118R), 3.0 (R263K)	30
Bictegravir	INSTI	0.4	1.0 (G118R), 2.8 (R263K)	28
Lenacapavir	Capsid Inhibitor	0.1	0.3 (M66I)	15
Tenofovir Alafenamide	NRTI	5.0	8.0 (K65R)	150
Darunavir/r	Protease Inhibitor	1.2	3.5 (I50V)	50

Table 2: Phase IIb Clinical Trial Data (Week 48)

Regimen	N	% Virologic Suppression (HIV-1 RNA <50 copies/mL)	Mean CD4+ Cell Count Increase (cells/mm ³)	Discontinuation Rate due to Adverse Events (%)
Qyl-685 + FTC/TAF	150	94%	230	2.0%
Dolutegravir + FTC/TAF	152	92%	215	2.6%
Bictegravir/FTC/TAF	155	93%	225	2.5%
Darunavir/r + FTC/TAF	148	89%	190	4.1%

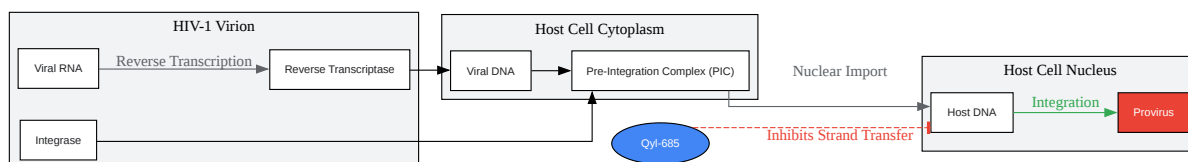
Table 3: Common Adverse Events (>5% incidence)

Adverse Event	Qyl-685 (n=150)	Dolutegravir (n=152)	Bictegravir (n=155)	Darunavir/r (n=148)
Nausea	8%	12%	10%	15%
Headache	7%	9%	8%	11%
Diarrhea	5%	8%	7%	18%
Injection Site Reaction	15% (mild- moderate)	N/A	N/A	N/A

Mechanism of Action and Resistance Profile

Qyl-685 inhibits the strand transfer step of HIV-1 integrase, a critical enzyme for the integration of viral DNA into the host genome. Its novel chemical scaffold allows for a distinct binding mode within the integrase active site, which is hypothesized to contribute to its high barrier to resistance.

Signaling Pathway of HIV-1 Integration and Inhibition by Qyl-685



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Caption: HIV-1 Integration Pathway and the inhibitory action of **Qyl-685**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of **Qyl-685** against wild-type and resistant strains of HIV-1.

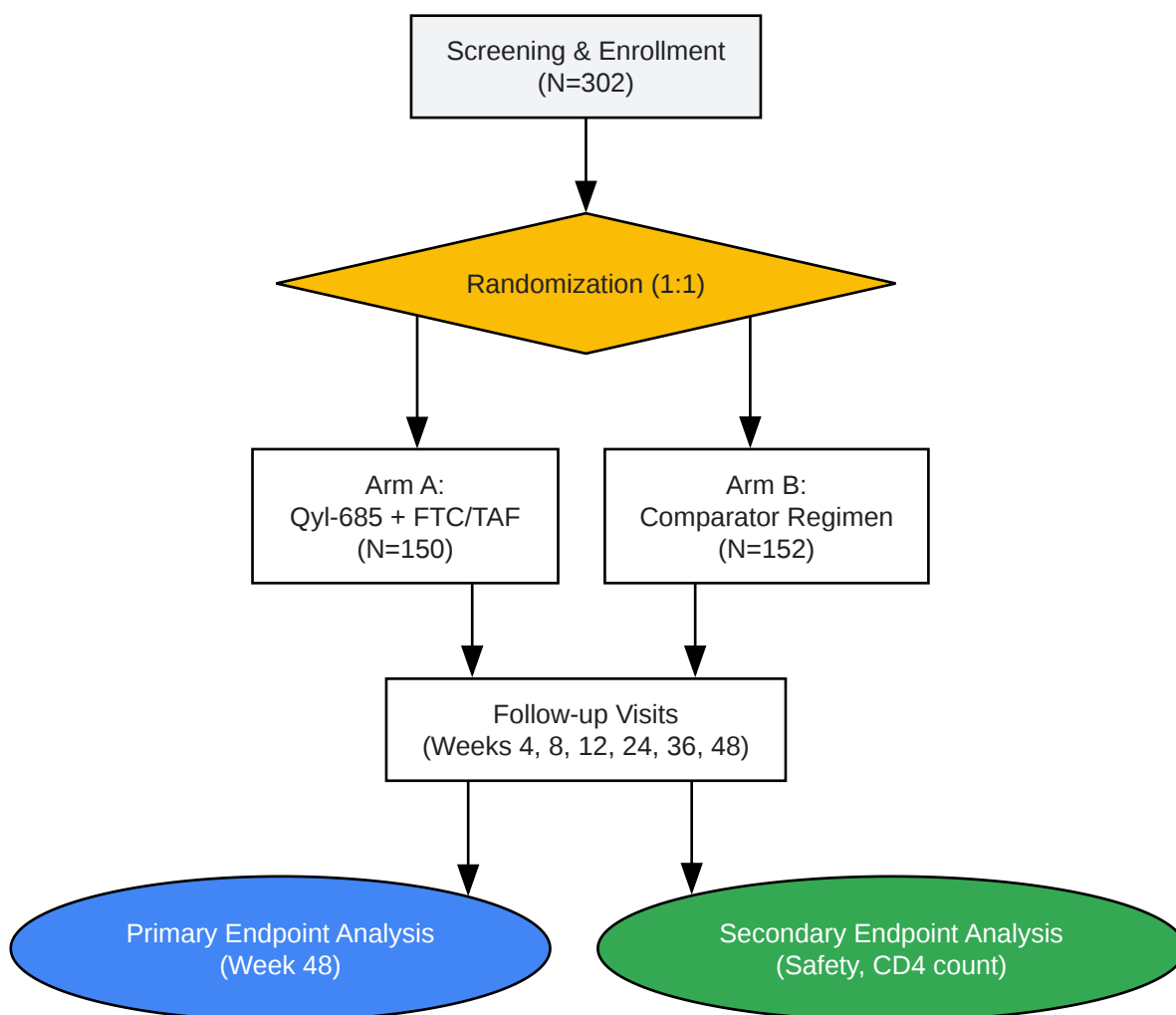
Methodology:

- Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
- Virus Stocks: Laboratory-adapted HIV-1 IIIB strain and site-directed mutant viruses (e.g., containing G118R or R263K substitutions in integrase) are propagated in MT-4 cells.
- Assay Procedure:
 - MT-4 cells are seeded in 96-well plates at a density of 1×10^4 cells/well.
 - Serial dilutions of **Qyl-685** and control drugs are added to the wells.
 - Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
 - Plates are incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere.
- Endpoint Measurement: Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.
- Data Analysis: The EC50 values are calculated by non-linear regression analysis of the dose-response curves.

Phase IIb Clinical Trial Protocol

Objective: To evaluate the efficacy, safety, and tolerability of **Qyl-685** in treatment-naive HIV-1 infected adults.

Workflow:



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Caption: Phase IIb Clinical Trial Workflow for **Qyl-685**.

Inclusion Criteria:

- Age 18-65 years.
- Confirmed HIV-1 infection.
- HIV-1 RNA >1,000 copies/mL.
- No prior antiretroviral therapy.
- CD4+ cell count >200 cells/mm³.

Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48.

Secondary Endpoints:

- Change from baseline in CD4+ cell count at Week 48.
- Incidence and severity of adverse events.
- Development of genotypic and phenotypic resistance.

Conclusion

The available data indicate that **Qyl-685** is a promising investigational antiretroviral agent with potent activity against both wild-type and resistant HIV-1 strains. In a Phase IIb clinical trial, **Qyl-685** demonstrated non-inferior efficacy and a favorable safety profile compared to current standard-of-care regimens. Its potential for long-acting administration represents a significant advantage that could improve adherence and quality of life for people living with HIV. Further evaluation in Phase III trials is warranted to confirm these findings and fully elucidate the clinical potential of **Qyl-685**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com